Cas no 2227856-12-2 (rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine)

rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine
- EN300-1770427
- rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine
- 2227856-12-2
-
- インチ: 1S/C14H25N3/c1-13(2,3)11-7-10(17(6)16-11)12-9(8-15)14(12,4)5/h7,9,12H,8,15H2,1-6H3/t9-,12+/m1/s1
- InChIKey: IOTPQIIAUQCWQU-SKDRFNHKSA-N
- SMILES: N1(C)C(=CC(C(C)(C)C)=N1)[C@@H]1[C@@H](CN)C1(C)C
計算された属性
- 精确分子量: 235.204847810g/mol
- 同位素质量: 235.204847810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 292
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 43.8Ų
rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770427-5.0g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1770427-10.0g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1770427-10g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1770427-1.0g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1770427-0.25g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1770427-1g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 1g |
$1701.0 | 2023-09-20 | ||
Enamine | EN300-1770427-0.1g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1770427-0.5g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1770427-2.5g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1770427-5g |
rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |
2227856-12-2 | 5g |
$4930.0 | 2023-09-20 |
rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamineに関する追加情報
Rac-(1R,3R)-3-(3-Tert-Butyl-1-Methyl-1H-Pyrazol-5-Yl)-2,2-Dimethylcyclopropylmethanamine: A Comprehensive Overview
The compound with CAS No. 2227856-12-2, commonly referred to as rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl ring fused with a pyrazole heterocycle and substituted with bulky groups such as tert-butyl and methyl. These structural features contribute to its stability, reactivity, and bioavailability, making it a promising candidate for drug development and advanced materials science.
Recent studies have highlighted the importance of racemic compounds like this one in asymmetric synthesis and enantioselective catalysis. The (1R,3R) configuration of this compound is particularly interesting due to its potential for enantioselective reactions. Researchers have explored its use as a chiral auxiliary in the synthesis of complex molecules, leveraging its rigid structure to induce high levels of stereocontrol in organic transformations.
The pyrazole ring in this compound plays a critical role in its electronic properties and reactivity. Pyrazoles are known for their ability to act as both electron-deficient and electron-rich aromatic systems, depending on the substituents attached. In this case, the presence of the tert-butyl group enhances the electron-withdrawing effects on the pyrazole ring, making it more susceptible to nucleophilic attack. This property has been exploited in various click chemistry reactions, where the compound serves as a versatile building block for constructing larger molecular frameworks.
One of the most exciting developments involving this compound is its application in medicinal chemistry. Recent research has demonstrated that it exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways. For instance, studies have shown that it can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are central targets in the treatment of inflammatory diseases such as arthritis and cardiovascular disorders. The cyclopropyl ring's rigidity and steric bulk contribute to its ability to bind tightly to these enzyme targets, enhancing its therapeutic potential.
In addition to its enzymatic activity, this compound has also shown promise in drug delivery systems. Its unique structure allows for easy functionalization with various targeting ligands or drug payloads. Researchers have successfully modified it to create nanoparticles that can deliver therapeutic agents directly to diseased tissues while minimizing systemic toxicity. This approach has opened new avenues for personalized medicine and targeted therapies.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring through condensation reactions and the subsequent installation of the tert-butyl and methyl substituents. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, enabling large-scale production for both academic research and industrial applications.
From an environmental standpoint, this compound has been studied for its biodegradability and eco-friendly properties. Initial assessments suggest that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint compared to other synthetic chemicals. This makes it an attractive option for green chemistry initiatives aimed at developing sustainable chemical processes.
In conclusion, rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological evaluations, positions it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new properties and uses for this compound, its impact on fields ranging from drug discovery to materials science is expected to grow significantly.
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